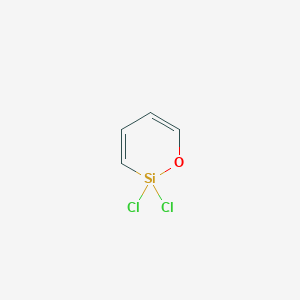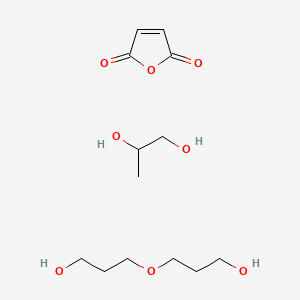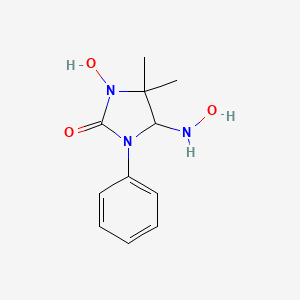
2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- is an organic compound with a complex structure that includes an imidazolidinone ring, hydroxy and hydroxyamino groups, and a phenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- typically involves multiple steps. One common method includes the reaction of a suitable phenyl-substituted imidazolidinone precursor with hydroxylamine under controlled conditions to introduce the hydroxyamino group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity.
相似化合物的比较
Similar Compounds
- 2-Imidazolidinone, 1-(3-chlorophenyl)-3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-
- 2-Imidazolidinone, 1-(3,4-dichlorophenyl)-3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-
Uniqueness
Compared to similar compounds, 2-Imidazolidinone, 3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the hydroxyamino group and the phenyl group in specific positions can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
属性
CAS 编号 |
56368-99-1 |
|---|---|
分子式 |
C11H15N3O3 |
分子量 |
237.25 g/mol |
IUPAC 名称 |
3-hydroxy-5-(hydroxyamino)-4,4-dimethyl-1-phenylimidazolidin-2-one |
InChI |
InChI=1S/C11H15N3O3/c1-11(2)9(12-16)13(10(15)14(11)17)8-6-4-3-5-7-8/h3-7,9,12,16-17H,1-2H3 |
InChI 键 |
UVUBDJXMYKJZTE-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N(C(=O)N1O)C2=CC=CC=C2)NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14645506.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)
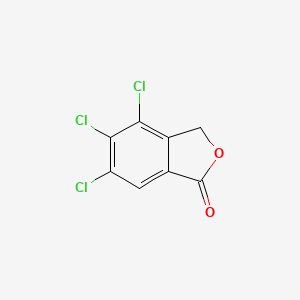
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
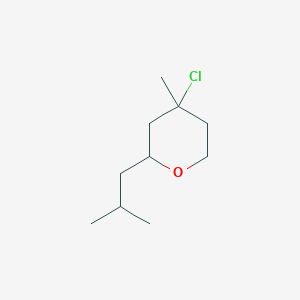
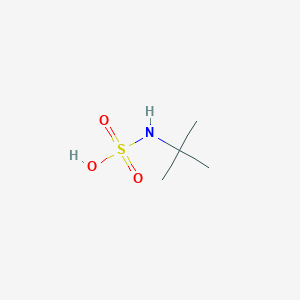
![Dimethyl[3-(trimethylazaniumyl)propyl]sulfanium dichloride](/img/structure/B14645536.png)
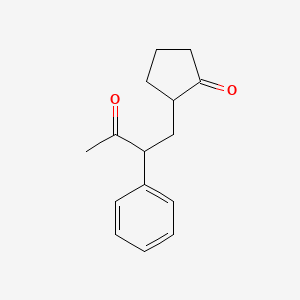
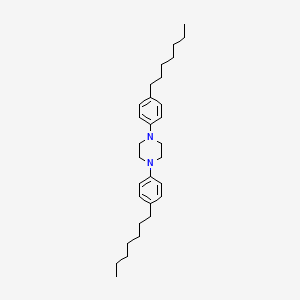
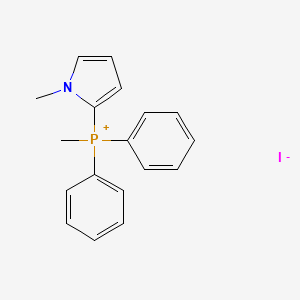
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14645550.png)
